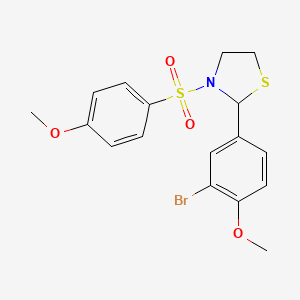

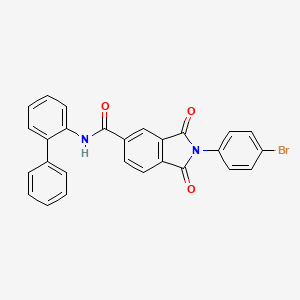

2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromo-4-méthoxyphényl)-3-(4-méthoxybenzènesulfonyl)-1,3-thiazolidine est un composé organique synthétique caractérisé par sa structure cyclique thiazolidinique unique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-(3-Bromo-4-méthoxyphényl)-3-(4-méthoxybenzènesulfonyl)-1,3-thiazolidine implique généralement un processus en plusieurs étapes :

-

Formation du cycle thiazolidinique : : L’étape initiale implique souvent la réaction d’un dérivé de 3-bromo-4-méthoxyphényle avec un thiol approprié et un aldéhyde ou une cétone pour former le cycle thiazolidinique. Cette réaction est généralement réalisée en milieu acide pour faciliter la fermeture du cycle.

-

Sulfonylation : : L’étape suivante implique l’introduction du groupe 4-méthoxybenzènesulfonyle. Ceci est généralement réalisé en faisant réagir l’intermédiaire thiazolidinique avec le chlorure de 4-méthoxybenzènesulfonyle en présence d’une base telle que la triéthylamine ou la pyridine. La réaction est généralement conduite à basse température pour éviter les réactions secondaires.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu pour améliorer l’efficacité et le rendement de la réaction, ainsi que la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie pour garantir une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La 2-(3-Bromo-4-méthoxyphényl)-3-(4-méthoxybenzènesulfonyl)-1,3-thiazolidine peut subir diverses réactions chimiques, notamment :

-

Réactions de substitution : : L’atome de brome sur le cycle phényle peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.

-

Oxydation et réduction : : Le cycle thiazolidinique peut être oxydé pour former des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à la formation de thiols ou de disulfures.

-

Hydrolyse : : Le groupe sulfonyle peut être hydrolysé en milieu acide ou basique pour donner l’acide sulfonique correspondant.

Réactifs et conditions courants

Substitution : Nucléophiles comme l’azoture de sodium ou le thiolate de potassium dans des solvants aprotiques polaires (par exemple : DMF, DMSO).

Oxydation : Agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.

Réduction : Agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Hydrolyse : Solutions aqueuses acides (HCl) ou basiques (NaOH).

Principaux produits

Substitution : Les produits varient en fonction du nucléophile utilisé.

Oxydation : Sulfoxydes ou sulfones.

Réduction : Thiols ou disulfures.

Hydrolyse : Acides sulfoniques.

Applications de la recherche scientifique

Chimie

En chimie, la 2-(3-Bromo-4-méthoxyphényl)-3-(4-méthoxybenzènesulfonyl)-1,3-thiazolidine est utilisée comme unité de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies de synthèse.

Biologie

En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Ses caractéristiques structurales en font un candidat potentiel pour des études d’inhibition enzymatique, en particulier celles impliquant des inhibiteurs à base de sulfonamide.

Médecine

En chimie médicinale, la 2-(3-Bromo-4-méthoxyphényl)-3-(4-méthoxybenzènesulfonyl)-1,3-thiazolidine est étudiée pour ses propriétés thérapeutiques potentielles. Elle peut servir de composé de départ pour le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une stabilité thermique accrue ou des caractéristiques électroniques uniques.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, particularly those involving sulfonamide-based inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mécanisme D'action

Le mécanisme d’action de la 2-(3-Bromo-4-méthoxyphényl)-3-(4-méthoxybenzènesulfonyl)-1,3-thiazolidine implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe sulfonyle peut former des interactions fortes avec les sites actifs, tandis que le cycle thiazolidinique peut fournir une affinité et une spécificité de liaison supplémentaires. Ces interactions peuvent moduler l’activité de la cible, conduisant à l’effet biologique ou chimique souhaité.

Comparaison Avec Des Composés Similaires

Composés similaires

2-(3-Bromo-4-méthoxyphényl)-1,3-thiazolidine : N’a pas le groupe sulfonyle, ce qui peut entraîner une réactivité et une activité biologique différentes.

3-(4-Méthoxybenzènesulfonyl)-1,3-thiazolidine : N’a pas les substituants bromo et méthoxy sur le cycle phényle, ce qui peut modifier ses propriétés chimiques et ses applications.

2-Phényl-1,3-thiazolidine : Un analogue plus simple sans les groupes bromo, méthoxy et sulfonyle, utilisé à des fins de comparaison dans des études de relation structure-activité.

Unicité

La 2-(3-Bromo-4-méthoxyphényl)-3-(4-méthoxybenzènesulfonyl)-1,3-thiazolidine est unique en raison de la combinaison de ses substituants bromo, méthoxy et sulfonyle, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Cela en fait un composé précieux pour la recherche et les applications industrielles, offrant des possibilités de développement de nouveaux matériaux et agents thérapeutiques.

Propriétés

Formule moléculaire |

C17H18BrNO4S2 |

|---|---|

Poids moléculaire |

444.4 g/mol |

Nom IUPAC |

2-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine |

InChI |

InChI=1S/C17H18BrNO4S2/c1-22-13-4-6-14(7-5-13)25(20,21)19-9-10-24-17(19)12-3-8-16(23-2)15(18)11-12/h3-8,11,17H,9-10H2,1-2H3 |

Clé InChI |

IOPZZFSGSALNFY-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11536619.png)

![(1E)-1-[(5-iodofuran-2-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11536630.png)

![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11536636.png)

![2,4-dichloro-N'-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide](/img/structure/B11536640.png)

![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11536646.png)

![Ethyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11536648.png)

![N-benzyl-4-methyl-N-(2-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11536654.png)

![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11536669.png)

![N,N'-butane-1,4-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11536672.png)

![3,5-dinitro-2-[(4-phenoxyphenyl)amino]-N-phenylbenzamide](/img/structure/B11536694.png)